![molecular formula C20H20FN3O2S B2530858 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate CAS No. 953194-27-9](/img/structure/B2530858.png)

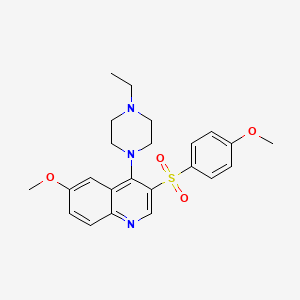

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

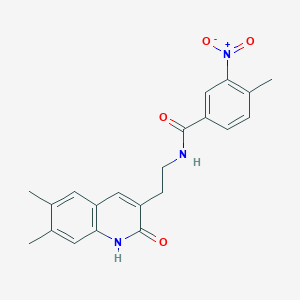

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Benzothiazoles in Aquatic Environments

A review on the occurrence, fate, and behavior of parabens in aquatic environments notes the presence of benzothiazole derivatives. These compounds, due to their widespread use and continuous introduction into the environment, have been identified in surface water and sediments. Their persistence and potential as weak endocrine disrupters highlight the environmental impact and necessitate further study on their toxicity and behavior in aquatic systems (Haman et al., 2015).

Therapeutic Potential of Benzothiazoles

The therapeutic potential of benzothiazoles, as documented in a patent review, emphasizes the wide spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities of benzothiazole derivatives. Notably, 2-arylbenzothiazoles are being explored as potential antitumor agents, indicating the benzothiazole nucleus's growing importance in drug discovery and development (Kamal et al., 2015).

Synthetic Approaches to Benzazoles

A comprehensive review on synthetic procedures to access 2-guanidinobenzazoles discusses the relevance of benzazoles and derivatives in medicinal chemistry. These compounds exhibit a variety of biological activities and are used in clinical applications, highlighting synthetic chemists' interest in developing new procedures for compounds with the guanidine moiety (Rosales-Hernández et al., 2022).

DNA Binding Properties of Benzimidazole Derivatives

The binding properties of Hoechst 33258, a benzimidazole derivative, to the minor groove of double-stranded B-DNA are reviewed. This highlights the role of benzothiazole and benzimidazole derivatives in biological research, particularly in DNA sequence recognition and binding, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Antioxidant Capacity of Benzothiazoline Derivatives

A review on the ABTS/PP decolorization assay for antioxidant capacity discusses the reaction pathways of benzothiazoline derivatives. These compounds, by undergoing specific reactions like coupling, contribute to the total antioxidant capacity, demonstrating their potential in antioxidant systems (Ilyasov et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets involved in inflammation and cancer pathways.

Mode of Action

Similar compounds have shown inhibitory activity against cox-1 and cox-2 enzymes , which are key players in the inflammatory response. This suggests that the compound may interact with these targets, leading to a reduction in inflammation.

Result of Action

Similar compounds have shown anti-inflammatory properties and anticancer activities , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins . They have shown inhibitory activity against Mycobacterium tuberculosis, suggesting that they may interact with enzymes or proteins essential to the bacterium’s survival .

Cellular Effects

Benzothiazole derivatives have demonstrated moderate to high activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) . This suggests that these compounds may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation . This suggests that these compounds may exert their effects at the molecular level through enzyme inhibition .

Metabolic Pathways

It is known that benzothiazole derivatives can affect the metabolism of arachidonic acid, a key component in the inflammatory response .

Propriétés

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-23-8-10-24(11-9-23)20-22-17-7-6-16(13-18(17)27-20)26-19(25)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZJSZLMDEBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)